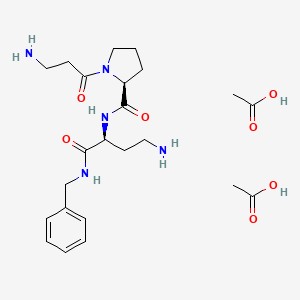

Dipeptide diaminobutyroyl benzylamide diacetate

Overview

Description

Scientific Research Applications

Syn-Ake acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its effects on cellular processes, including muscle contraction and neurotransmission.

Medicine: Explored for its potential therapeutic applications in neuromuscular disorders and as a topical treatment for wrinkles.

Mechanism of Action

Target of Action

Syn-Ake Acetate, also known as Dipeptide Diaminobutyroyl Benzylamide Diacetate, is a synthetic tripeptide that mimics the functionality of Waglerin-1, a peptide found in the venom of the temple viper . Its primary target is the muscular nicotinic acetylcholine receptor (mnAChR) .

Mode of Action

Syn-Ake Acetate acts as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR), effectively blocking nerve impulses that lead to muscle contractions . As the muscular nicotinic ACh receptors are reversibly blocked, the ion channel remains closed. There is no uptake of Na+ and the muscle cells stay relaxed . The transmission of nerve impulses to the muscles is inhibited and facial muscles are relaxed .

Biochemical Pathways

The biochemical pathway of Syn-Ake Acetate involves the attenuation of neuronal signal transduction , likely by binding to mnAChR . This results in the blocking of Na+ uptake at the postsynaptic membrane, which attenuates muscle cell contractions .

Pharmacokinetics

It is a small molecular weight synthetic peptide, which suggests it may have optimal skin penetration .

Result of Action

The result of Syn-Ake Acetate’s action is a visible reduction in the appearance of wrinkles and laughter lines . It enables the face to relax without losing the ability to express itself . It’s fast-acting, long-lasting, and fully reversible . New studies have confirmed that when used earlier in time, Syn-Ake Acetate helps delay the appearance of wrinkles, with age-freezing effects .

Action Environment

The action environment of Syn-Ake Acetate is primarily the skin, where it is applied topically . It is safe for topical applications and is a preservative-free, glycerine-based aqueous solution . The efficacy of Syn-Ake Acetate may be influenced by environmental factors such as the condition of the skin and the frequency of application.

Future Directions

Recent research has identified a growing consumer trend towards highly effective skincare solutions that provide visible and immediate effects . Dipeptide Diaminobutyroyl Benzylamide Diacetate, with its potential to reduce the appearance of wrinkles and delay their onset, fits well within this trend . As such, it’s likely that we’ll see continued interest and research into this molecule and similar synthetic peptides in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Syn-Ake acetate involves the formation of a tripeptide sequence. The process typically includes the following steps:

Peptide Bond Formation: The amino acids are sequentially coupled using peptide coupling reagents such as carbodiimides.

Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites. These groups are later removed under specific conditions.

Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Syn-Ake acetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions: Syn-Ake acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

Peptide Coupling Reagents: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC).

Protecting Groups: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups.

Deprotection Conditions: Acidic conditions for Boc removal and basic conditions for Fmoc removal.

Major Products: The primary product of these reactions is the tripeptide Syn-Ake acetate itself, which is used in various formulations for topical application .

Comparison with Similar Compounds

Argireline (Acetyl Hexapeptide-8): Another peptide used in anti-aging products, known for its ability to reduce the depth of wrinkles.

Matrixyl (Palmitoyl Pentapeptide-4): A peptide that stimulates collagen production and reduces the appearance of wrinkles.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties.

Uniqueness of Syn-Ake Acetate: Syn-Ake acetate is unique in its mechanism of action, mimicking the activity of Waglerin-1. This specific mode of action allows it to effectively relax facial muscles and reduce the appearance of wrinkles without affecting the ability to express facial emotions .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Dipeptide diaminobutyroyl benzylamide diacetate can be achieved through a straightforward solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Lys(Dde)-OH", "Fmoc-Asp(OtBu)-OH", "Benzylamine", "Diethylamine", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-diisopropylethylamine (DIPEA)", "Acetic anhydride", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Methanol", "Diethyl ether", "Triisopropylsilane (TIPS)", "Piperidine" ], "Reaction": [ "Deprotection of Fmoc group from Fmoc-Lys(Dde)-OH using 20% piperidine in DMF", "Coupling of Fmoc-Lys(Dde)-OH with Fmoc-Asp(OtBu)-OH using PyBOP and DIPEA in DMF", "Addition of benzylamine to the reaction mixture and coupling using PyBOP and DIPEA in DMF", "Deprotection of Dde group using 2% hydrazine in DMF", "Coupling of diethylamine with the deprotected lysine using PyBOP and DIPEA in DMF", "Acetylation of the dipeptide using acetic anhydride and DIPEA in DCM", "Deprotection of the t-butyl group using TIPS and trifluoroacetic acid in DCM/methanol", "Acetylation of the remaining amino group using acetic anhydride and DIPEA in DCM", "Purification of the final product using preparative HPLC" ] } | |

CAS No. |

823202-99-9 |

Molecular Formula |

C21H33N5O5 |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H29N5O3.C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);1H3,(H,3,4)/t15-,16-;/m0./s1 |

InChI Key |

COUXNAIGHLPOME-MOGJOVFKSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2 |

SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Syn-Ake, Snake trippetide; Dipeptide diaminobutyroyl benzylamide; Dipeptide Diaminobutyroyl Benzylamide Diacetate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Syn-Ake interact with its target and what are the downstream effects?

A1: Syn-Ake is designed to mimic the activity of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). It primarily targets muscle nicotinic acetylcholine receptors, specifically the muscular subtype. By competitively binding to these receptors, Syn-Ake inhibits muscle contractions, which can temporarily reduce the appearance of fine lines and wrinkles. []

Q2: What is the mechanism behind Syn-Ake's potential anti-aging effects?

A2: While Syn-Ake's muscle-relaxing properties are well-documented, its direct impact on the aging process itself requires further investigation. Research suggests that Syn-Ake may also interact with matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, and Sirtuin 1 (SIRT1), a protein linked to cellular longevity. [] Molecular docking simulations indicated a potential for Syn-Ake to bind to MMPs, particularly MMP-13, and SIRT1. Further research is needed to confirm these interactions and understand their implications for skin aging. []

Q3: Are there any computational studies on Syn-Ake and what do they suggest?

A4: Yes, molecular docking and molecular dynamic (MD) simulations have been employed to investigate Syn-Ake's interactions with potential targets. These studies suggest that Syn-Ake can stably bind to both MMP-13 and SIRT1 receptors. [] These findings provide a basis for further research into the peptide's mechanisms of action and potential anti-aging effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)